

# An In-depth Technical Guide on N-(3,5-Dimethyladamantan-1-yl)acetamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *N-(3,5-Dimethyladamantan-1-yl)acetamide*

**Cat. No.:** *B132371*

[Get Quote](#)

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Overview of **N-(3,5-Dimethyladamantan-1-yl)acetamide**

This technical guide provides a detailed overview of **N-(3,5-Dimethyladamantan-1-yl)acetamide**, a key intermediate in the synthesis of the Alzheimer's disease drug, Memantine. While a definitive crystal structure for **N-(3,5-Dimethyladamantan-1-yl)acetamide** is not publicly available in crystallographic databases, this document consolidates available data on its chemical properties, synthesis, and the biological context of its pharmacologically active derivative, Memantine.

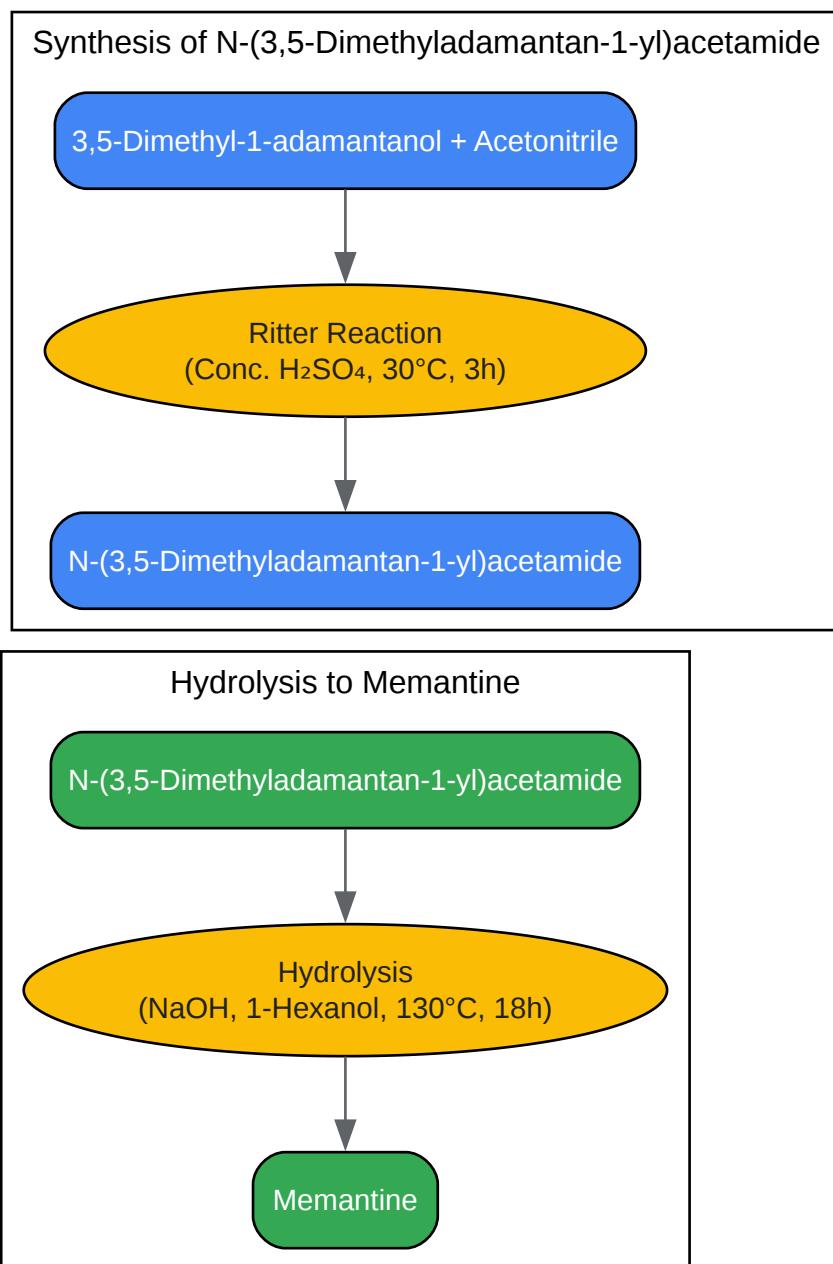
## Chemical and Physical Properties

**N-(3,5-Dimethyladamantan-1-yl)acetamide**, also known as 1-Acetamido-3,5-dimethyladamantane, is a white solid organic compound.<sup>[1]</sup> It serves as a crucial precursor in the pharmaceutical manufacturing of Memantine.<sup>[1][2][3]</sup> Below is a summary of its known chemical and physical properties.

| Property               | Value                                            |
|------------------------|--------------------------------------------------|
| Chemical Name          | N-(3,5-Dimethyladamantan-1-yl)acetamide          |
| CAS Number             | 19982-07-1                                       |
| Molecular Formula      | C <sub>14</sub> H <sub>23</sub> NO               |
| Molecular Weight       | 221.343 g/mol                                    |
| Appearance             | White solid                                      |
| Melting Point          | 110-111 °C                                       |
| Boiling Point          | 348.5 °C at 760 mmHg                             |
| Density                | 1.05 g/cm <sup>3</sup>                           |
| Flash Point            | 210 °C                                           |
| Solubility             | Chloroform (Sparingly), Ethyl Acetate (Slightly) |
| LogP                   | 3.26240                                          |
| Hydrogen Bond Donor    | 1                                                |
| Hydrogen Bond Acceptor | 1                                                |

Table 1: Physicochemical properties of **N-(3,5-Dimethyladamantan-1-yl)acetamide**.[\[1\]](#)

## Synthesis of **N-(3,5-Dimethyladamantan-1-yl)acetamide**


The synthesis of **N-(3,5-Dimethyladamantan-1-yl)acetamide** is a key step in the production of Memantine. The process typically involves the Ritter reaction, where 3,5-Dimethyl-1-adamantanone is reacted with acetonitrile in the presence of a strong acid like concentrated sulfuric acid.

A representative experimental protocol for the synthesis is as follows:

- Reaction Setup: To a suitable reaction vessel, add 1.00 g (5.50 mmol) of 3,5-dimethyl-1-adamantanone, 0.46 g (11.1 mmol) of acetonitrile, and 9.61 g of homotrimethylbenzene (as a

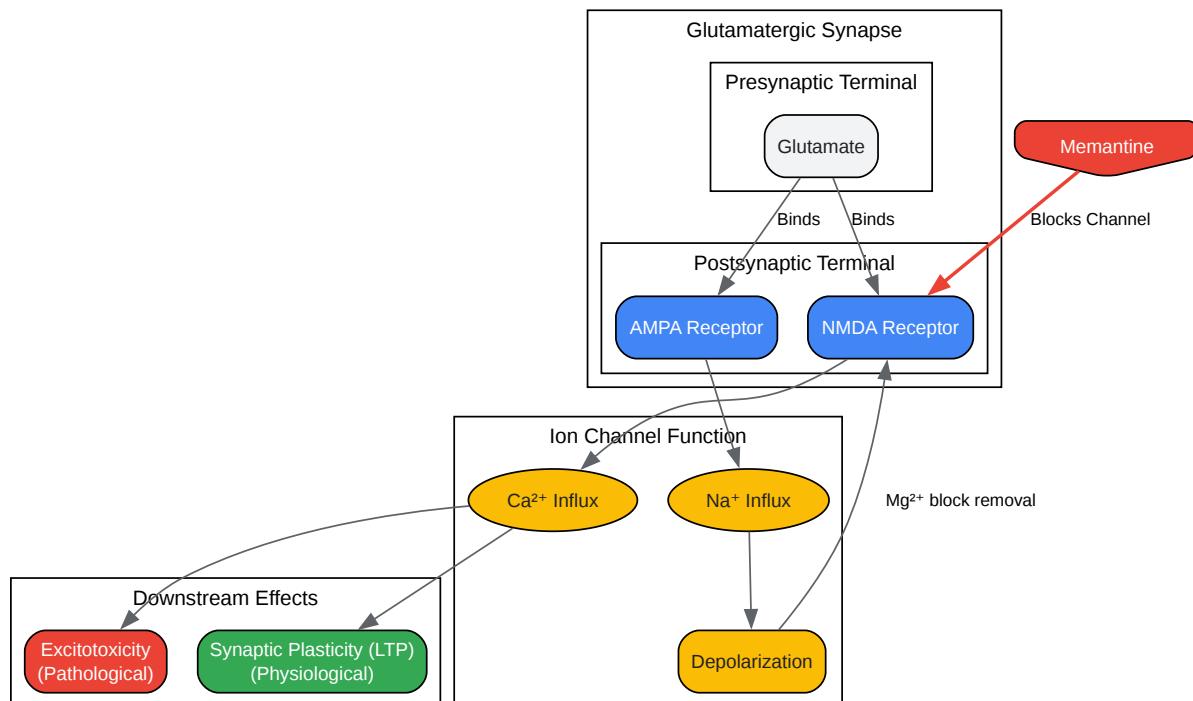
solvent). Mix the components thoroughly.

- Acid Addition: Slowly add 1.12 g (11.1 mmol) of 97% concentrated sulfuric acid dropwise to the mixture.
- Reaction: Stir the resulting reaction solution at a constant temperature of 30°C for 3 hours.
- Quenching: Upon completion, add 6.09 g of water to the reaction solution to quench the reaction.
- Extraction: The aqueous phase is removed by washing, yielding a homotrimethylbenzene solution containing the product, **N-(3,5-Dimethyladamantan-1-yl)acetamide**. The reported reaction yield for this step is approximately 80.4%.[\[3\]](#)
- Hydrolysis to Memantine: For the subsequent synthesis of Memantine, 0.71 g of sodium hydroxide and 9.61 g of 1-hexanol are added to the solution containing **N-(3,5-Dimethyladamantan-1-yl)acetamide**. This mixture is stirred at 130°C for 18 hours to achieve hydrolysis, yielding Memantine with a reported reaction yield of 96.2%.[\[3\]](#)



[Click to download full resolution via product page](#)

Caption: Synthesis and subsequent hydrolysis of **N-(3,5-Dimethyladamantan-1-yl)acetamide**.


## Biological Context: The Role of Memantine

**N-(3,5-Dimethyladamantan-1-yl)acetamide** is primarily of interest due to its role as a direct precursor to Memantine, a drug used to treat moderate-to-severe dementia of the Alzheimer's

type.[2] Understanding the mechanism of action of Memantine provides the essential biological context for the importance of its synthesis.

Memantine is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] In Alzheimer's disease, it is hypothesized that excessive glutamatergic activity leads to neuronal excitotoxicity.[1] Memantine works by blocking the NMDA receptor ion channel when it is excessively open, thereby preventing a prolonged influx of  $\text{Ca}^{2+}$  ions that can lead to neuronal damage.[1][4] Its low affinity and rapid off-rate kinetics allow it to leave the channel readily, preserving normal synaptic function.[6]

The following diagram illustrates the glutamatergic synapse and the inhibitory action of Memantine on the NMDA receptor.



[Click to download full resolution via product page](#)

Caption: NMDA receptor activation and inhibition by Memantine at the glutamatergic synapse.

## Conclusion

While the specific crystal structure of **N-(3,5-Dimethyladamantan-1-yl)acetamide** remains to be elucidated and published in scientific literature, its synthesis and chemical properties are well-documented. Its significance is intrinsically linked to its role as a direct precursor to Memantine, a key therapeutic agent for Alzheimer's disease. The provided synthesis protocol and the diagram of Memantine's mechanism of action offer valuable insights for researchers and professionals in the field of drug development and neuroscience. Further research into the solid-state characterization of this intermediate could provide deeper insights into its stability and reactivity, potentially optimizing the manufacturing process of Memantine.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 2. goodrx.com [goodrx.com]
- 3. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on N-(3,5-Dimethyladamantan-1-yl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132371#n-3-5-dimethyladamantan-1-yl-acetamide-crystal-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)